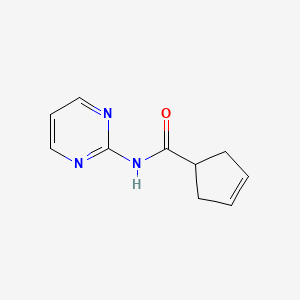![molecular formula C15H19N5O2S B12266810 3-[4-(3-Methanesulfonylpyridin-2-yl)piperazin-1-yl]-6-methylpyridazine](/img/structure/B12266810.png)
3-[4-(3-Methanesulfonylpyridin-2-yl)piperazin-1-yl]-6-methylpyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-(3-Methanesulfonylpyridin-2-yl)piperazin-1-yl]-6-methylpyridazine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a methanesulfonyl group attached to a pyridine ring, a piperazine ring, and a methylpyridazine moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(3-Methanesulfonylpyridin-2-yl)piperazin-1-yl]-6-methylpyridazine typically involves multi-step organic reactions. One common method includes the reaction of 3-methanesulfonylpyridine with piperazine under controlled conditions to form an intermediate product. This intermediate is then reacted with 6-methylpyridazine to yield the final compound. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .
Análisis De Reacciones Químicas
Types of Reactions
3-[4-(3-Methanesulfonylpyridin-2-yl)piperazin-1-yl]-6-methylpyridazine undergoes various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The piperazine and pyridazine rings can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanesulfonyl group can yield sulfone derivatives, while substitution reactions can introduce various functional groups into the piperazine or pyridazine rings .
Aplicaciones Científicas De Investigación
3-[4-(3-Methanesulfonylpyridin-2-yl)piperazin-1-yl]-6-methylpyridazine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-[4-(3-Methanesulfonylpyridin-2-yl)piperazin-1-yl]-6-methylpyridazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes, making it a potential therapeutic agent .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to 3-[4-(3-Methanesulfonylpyridin-2-yl)piperazin-1-yl]-6-methylpyridazine include:
Substituted pyridazines: Compounds with different substituents on the pyridazine ring.
Piperazine derivatives: Compounds with various functional groups attached to the piperazine ring.
Methanesulfonyl pyridines: Compounds with the methanesulfonyl group attached to different positions on the pyridine ring.
Uniqueness
What sets this compound apart is its specific combination of functional groups and ring structures, which confer unique chemical and biological properties.
Propiedades
Fórmula molecular |
C15H19N5O2S |
|---|---|
Peso molecular |
333.4 g/mol |
Nombre IUPAC |
3-methyl-6-[4-(3-methylsulfonylpyridin-2-yl)piperazin-1-yl]pyridazine |
InChI |
InChI=1S/C15H19N5O2S/c1-12-5-6-14(18-17-12)19-8-10-20(11-9-19)15-13(23(2,21)22)4-3-7-16-15/h3-7H,8-11H2,1-2H3 |
Clave InChI |
MZGGCIFLBICHPO-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN=C(C=C1)N2CCN(CC2)C3=C(C=CC=N3)S(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[6-(4-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)pyridazin-3-yl]morpholine](/img/structure/B12266741.png)
![5-chloro-N-{1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperidin-4-yl}-N-methylpyrimidin-2-amine](/img/structure/B12266746.png)
![4-bromo-1-{[1-(cyclopentylmethyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B12266750.png)
![5-Chloro-6-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile](/img/structure/B12266756.png)
![4-{4-[(3,5-Difluorophenyl)methyl]piperazin-1-yl}-2-(pyrrolidin-1-yl)pyrimidine](/img/structure/B12266770.png)
![4-(1-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperidine-3-carbonyl)morpholine](/img/structure/B12266780.png)
![2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrazine](/img/structure/B12266784.png)
![1-benzyl-4-{[4-(thiomorpholine-4-carbonyl)-1H-1,2,3-triazol-1-yl]methyl}pyrrolidin-2-one](/img/structure/B12266785.png)
![N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-6-methoxy-1H-indole-2-carboxamide](/img/structure/B12266787.png)
![4-methanesulfonyl-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-1,3-benzothiazol-2-amine](/img/structure/B12266788.png)
![N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B12266799.png)
![N-methyl-N-[1-(1-methyl-1H-1,3-benzodiazol-2-yl)piperidin-4-yl]pyridin-2-amine](/img/structure/B12266807.png)

![1-(1,2,5-Thiadiazol-3-yl)-4-{thieno[2,3-d]pyrimidin-4-yl}piperazine](/img/structure/B12266809.png)
